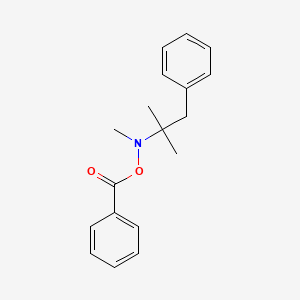![molecular formula C19H21N3O2 B15295314 5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole](/img/structure/B15295314.png)
5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole is a synthetic compound that combines the structural features of anastrozole, a well-known aromatase inhibitor, with a succinimide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole typically involves the reaction of anastrozole with N-hydroxysuccinimide (NHS) under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the succinimide ester linkage .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the succinimide moiety.
Substitution: The succinimide ester can participate in nucleophilic substitution reactions, where the NHS group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the succinimide ester under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted anastrozole derivatives .
Applications De Recherche Scientifique
5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds.
Biology: The compound can be used in bioconjugation reactions to label proteins or other biomolecules.
Medicine: Its potential as a modified aromatase inhibitor makes it of interest in cancer research, particularly in the treatment of hormone-sensitive cancers.
Mécanisme D'action
The mechanism of action of 5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole involves its interaction with aromatase, an enzyme responsible for the conversion of androgens to estrogens. By inhibiting aromatase, the compound reduces estrogen levels, which can be beneficial in the treatment of estrogen-dependent cancers. The succinimide moiety may also facilitate the compound’s binding to specific molecular targets, enhancing its efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Anastrozole: The parent compound, which is a potent aromatase inhibitor.
N-hydroxysuccinimide (NHS) esters: Compounds that share the succinimide moiety and are commonly used in bioconjugation reactions.
Other Aromatase Inhibitors: Such as letrozole and exemestane, which have different chemical structures but similar biological activities.
Uniqueness
5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole is unique due to its combination of anastrozole and succinimide moieties, which may confer additional chemical reactivity and potential therapeutic benefits compared to other aromatase inhibitors .
Propriétés
Formule moléculaire |
C19H21N3O2 |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
2-[3-(2-cyanopropan-2-yl)-5-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl]-2-methylpropanenitrile |
InChI |
InChI=1S/C19H21N3O2/c1-18(2,11-20)14-7-13(8-15(9-14)19(3,4)12-21)10-22-16(23)5-6-17(22)24/h7-9H,5-6,10H2,1-4H3 |
Clé InChI |
DFJDGSMNTWRXQT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#N)C1=CC(=CC(=C1)CN2C(=O)CCC2=O)C(C)(C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


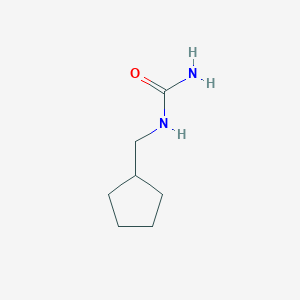
![(3R,5R)-5-(3-Hydroxyphenyl)-3-[[(1R)-1-phenylethyl]amino]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B15295245.png)
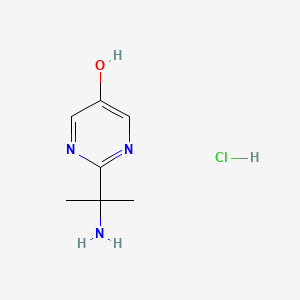
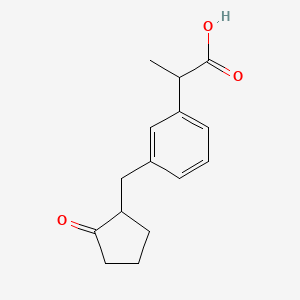
![(3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(5S)-7-[(2R)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-6-oxo-1,7-diazaspiro[4.4]nonan-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoic acid](/img/structure/B15295255.png)
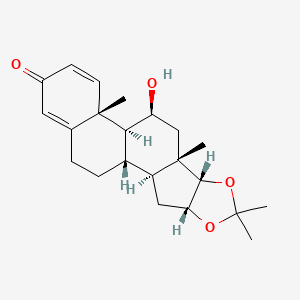
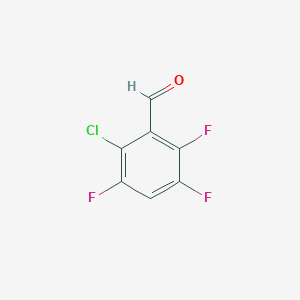
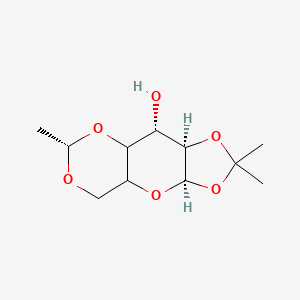
![2-(Chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one](/img/structure/B15295288.png)
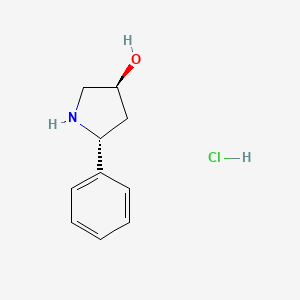
![1-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-((S)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one](/img/structure/B15295306.png)
